molecular formula C12H7N3 B13936715 5H-pyrido[4,3-b]indole-3-carbonitrile CAS No. 66646-28-4

5H-pyrido[4,3-b]indole-3-carbonitrile

Cat. No.: B13936715
CAS No.: 66646-28-4
M. Wt: 193.20 g/mol
InChI Key: LYGWEJNAZDJACO-UHFFFAOYSA-N
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Description

5H-Pyrido[4,3-b]indole-3-carbonitrile is a γ-carboline derivative characterized by a fused pyridoindole scaffold with a nitrile (-CN) substituent at position 2. This compound is of significant interest in medicinal chemistry due to its structural resemblance to bioactive natural products like ellipticine and olivacine, which exhibit antitumor and antipsychotic activities . The synthesis of this compound involves a modified Pomeranz-Fritsch isoquinoline synthesis route, starting from 3-formylindole. Key steps include imine formation, amine reduction, sulfonamide synthesis, and cyclization. Despite challenges in optimizing oxidation and demethylation steps, the final cyclization achieves a moderate yield of 29% under acid-catalyzed conditions .

This functional group also contributes to metabolic stability, making the compound a promising scaffold for drug discovery .

Properties

CAS No.

66646-28-4

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

5H-pyrido[4,3-b]indole-3-carbonitrile

InChI

InChI=1S/C12H7N3/c13-6-8-5-12-10(7-14-8)9-3-1-2-4-11(9)15-12/h1-5,7,15H

InChI Key

LYGWEJNAZDJACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 5H-pyrido[4,3-b]indole-3-carbonitrile can be synthesized through multiple methods. One common approach involves the reaction of pyridine and benzindole analogs under suitable chemical reaction conditions . The Fischer indole synthesis is another method used for preparing indole derivatives, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5H-pyrido[4,3-b]indole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5H-pyrido[4,3-b]indole-3-carbonitrile involves its interaction with molecular targets and pathways within cells. For instance, as a tubulin polymerization inhibitor, it binds to colchicine binding sites on microtubules, disrupting the microtubule network and inhibiting cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency : The target compound’s yield (16–29%) is lower than simpler indole derivatives like 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (70%), likely due to the complexity of pyridoindole cyclization and oxidation challenges .

Substituent Positioning : The nitrile group at position 3 distinguishes 5H-pyrido[4,3-b]indole-3-carbonitrile from carboxamide derivatives (e.g., compound 8h), which prioritize hydrogen-bonding interactions for target binding .

Biological Activity : Compared to 7k (a tubulin inhibitor with 3,4,5-trimethoxyphenyl), the nitrile-substituted compound may exhibit different binding modes due to the electron-withdrawing -CN group, which could enhance interactions with polar residues in kinase active sites .

Functional Group Impact on Bioactivity

  • Nitrile (-CN) vs. Carboxamide (-CONH₂) : The nitrile group in this compound offers metabolic stability and direct electrophilic reactivity, whereas carboxamide derivatives (e.g., JAK2 inhibitors) rely on hydrogen bonding for potency .
  • Halogenation : Fluorinated analogs like T807 demonstrate improved blood-brain barrier penetration, highlighting the role of halogens in pharmacokinetic optimization .

Pharmacological Profiles

  • Tubulin Inhibition : Compound 7k (IC₅₀: 8.7 μM) shares the pyridoindole core with the target compound but incorporates a trimethoxyphenyl group, mimicking colchicine’s binding to tubulin. The nitrile derivative’s activity in this context remains unexplored but warrants investigation .
  • Kinase Targeting : 3D-QSAR models for pyridoindole carboxamides (CoMFA q² = 0.62, r² = 0.98) suggest that steric and electrostatic properties govern JAK2 inhibition. The nitrile group’s smaller size and higher electronegativity may alter these interactions .

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